2-methyl-N-(4-methylphenyl)benzamide
Overview
Description
2-methyl-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in the starting material can lead to the formation of by-products . The reaction is usually performed in a microreactor system to optimize the reaction conditions and improve yield .
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the production of this compound. This method allows for better control over reaction parameters and scalability. The use of microreactor systems in industrial production helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Similar structure but lacks the 2-methyl group.
N-(2-methylphenyl)benzamide: Similar structure but lacks the 4-methyl group.
N-(3-methylphenyl)benzamide: Similar structure but lacks the 2-methyl and 4-methyl groups.
Uniqueness
2-methyl-N-(4-methylphenyl)benzamide is unique due to the presence of both 2-methyl and 4-methyl groups on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15(17)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZCQNUSSCDZFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282744 | |
Record name | 2-methyl-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-89-1 | |
Record name | 2-Methyl-N-(4-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58249-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27872 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC27872 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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